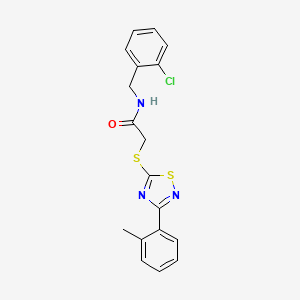![molecular formula C19H23F3N4O3 B2818934 tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate CAS No. 478065-81-5](/img/structure/B2818934.png)
tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a complex organic compound known for its multifunctional characteristics. With applications spanning chemistry, biology, and medical research, its unique structure enables it to interact with various biochemical pathways and molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate often involves multi-step organic reactions. Typically, the process begins with the formation of the trifluoromethylbenzodiazole intermediate, followed by the acetylation of piperazine. Finally, the tert-butyl ester is introduced to stabilize the compound. Reaction conditions generally require anhydrous environments and controlled temperatures, utilizing catalysts like palladium or strong bases such as sodium hydride.
Industrial Production Methods: Industrial production scales up the lab-based synthesis, maintaining stringent control over reaction parameters to ensure yield and purity. Automated reactors with precise temperature, pressure, and reagent flow controls are typically used.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, especially at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the benzodiazole ring, converting it to a more reduced aromatic state.
Substitution: : The trifluoromethyl group can participate in substitution reactions, often requiring conditions like high temperatures or strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenated compounds, organometallic reagents like Grignard reagents.
Major Products:
Oxidation: : N-oxide derivatives.
Reduction: : Aromatic-reduced derivatives.
Substitution: : Varied substituted benzodiazole compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a versatile research tool:
In Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
In Biology: : Functions as a molecular probe to study receptor-ligand interactions and enzyme inhibition.
In Medicine: : Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
In Industry: : Employed in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The compound exerts its effects through binding to specific molecular targets, such as receptors or enzymes. Its benzodiazole core plays a crucial role in this interaction, fitting into hydrophobic pockets of proteins, while the trifluoromethyl group enhances its binding affinity and selectivity. This results in the modulation of biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-{2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Similar structure but with difluoromethyl instead of trifluoromethyl.
Tert-butyl 4-{2-[2-(methyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate: : Differs by the absence of fluorine atoms in the structure.
Uniqueness: The trifluoromethyl group in tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate imparts increased hydrophobicity and metabolic stability, which can be critical in enhancing its biological activity and effectiveness in therapeutic applications.
Hope this article helps! What interests you most about this compound?
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-18(2,3)29-17(28)25-10-8-24(9-11-25)15(27)12-26-14-7-5-4-6-13(14)23-16(26)19(20,21)22/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKYBFEMXQPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2818860.png)


![N-(2-chloro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2818864.png)



![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)


